![molecular formula C16H13N3O4 B5061616 4-(2-furylmethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5061616.png)

4-(2-furylmethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyrimidoisoquinoline derivatives involves palladium-catalyzed stereoselective processes and photochemical synthesis. For instance, the synthesis of 4-(diarylmethylidene)-3,4-dihydroisoquinolin-1(2H)-ones through tandem Heck-Suzuki coupling showcases the advanced synthetic techniques employed in the creation of such complex molecules (Mondal et al., 2018). Additionally, photochemical synthesis methods have been employed to create substituted isoquinoline-1,3,4(2H)-triones, demonstrating the versatility of synthetic approaches in constructing these compounds (Reddy et al., 2022).

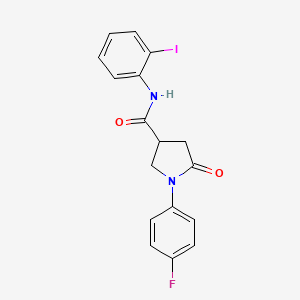

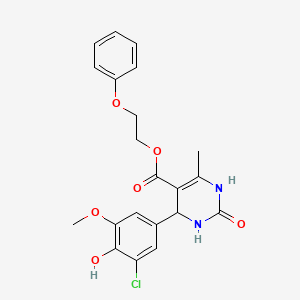

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through X-ray diffraction, revealing the detailed geometric and conformational characteristics of these molecules. The study of the crystal and molecular structures of dihydroisoquinoline derivatives provides insight into their three-dimensional arrangement and the impact on their chemical behavior (Lyakhov et al., 2000).

Chemical Reactions and Properties

Isoquinoline derivatives participate in various chemical reactions, including radical cyclization cascades, which are crucial for constructing complex heterocyclic systems. For example, photoinduced tandem reactions have been utilized to build novel aza-polycycles, demonstrating the chemical reactivity and versatility of isoquinoline-1,3,4-triones (Yu et al., 2010).

Physical Properties Analysis

The physical properties of such compounds are closely linked to their molecular structure, including their crystal packing and conformational dynamics. These properties are essential for understanding the compound's behavior in different environments and potential applications in material science.

Chemical Properties Analysis

The chemical properties of "4-(2-furylmethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione" and related molecules can be inferred from their reactivity patterns, such as the ability to undergo cyclocondensation reactions and interact with maleic anhydride. Such reactions highlight the compound's reactive sites and potential for further functionalization (Mikhailovskii et al., 2013).

作用机制

Target of Action

The primary target of this compound is Tyrosyl-DNA phosphodiesterase 2 (TDP2) . TDP2 is a crucial enzyme that repairs DNA damages, including double-strand breaks (DSBs), mediated by topoisomerase II (Top2) .

Mode of Action

The compound interacts with TDP2 and inhibits its function . This inhibition could sensitize cancer cells toward Top2 poisons by increasing the Top2 cleavage complex . The interaction between the compound and TDP2 leads to an increase in DNA damages, particularly DSBs, which underpin the anticancer mechanism of clinical Top2 poisons .

Biochemical Pathways

The compound affects the DNA repair pathway mediated by TDP2 . When TDP2 is inhibited, the repair of Top2-mediated DNA damages is compromised . This leads to an accumulation of DSBs, which can cause cell death, particularly in cancer cells that are sensitive to Top2 poisons .

Result of Action

The inhibition of TDP2 by the compound leads to an increase in DNA damages, particularly DSBs . This can lead to cell death, particularly in cancer cells that are sensitive to Top2 poisons . Therefore, the compound could potentially be used as an anticancer agent, particularly in combination with Top2 poisons .

属性

IUPAC Name |

4-(furan-2-ylmethyl)-9,10-dihydro-8H-pyrimido[4,5-c]isoquinoline-1,3,7-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4/c20-12-5-1-4-10-11(12)7-17-14-13(10)15(21)18-16(22)19(14)8-9-3-2-6-23-9/h2-3,6-7H,1,4-5,8H2,(H,18,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTHPUUOORIMNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=O)NC(=O)N(C3=NC=C2C(=O)C1)CC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(furan-2-ylmethyl)-1-hydroxy-9,10-dihydropyrimido[4,5-c]isoquinoline-3,7(4H,8H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(dimethylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5061539.png)

![4-(2,5-dimethylphenyl)-1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5061567.png)

![[(2-phenylethyl)sulfonyl]benzene](/img/structure/B5061575.png)

![4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5061583.png)

![1-ethyl-4-[(4-isopropylphenoxy)acetyl]piperazine](/img/structure/B5061598.png)

![1',3',3'-trimethyl-1',3'-dihydrospiro[anthra[2,1-b][1,4]oxazine-3,2'-indole]](/img/structure/B5061600.png)

![N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5061622.png)

![diisopropyl [hydroxy(3-pyridinyl)methyl]phosphonate](/img/structure/B5061636.png)